

# Sacibertinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sacibertinib** (formerly Hemay022) is an orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Tianjin Hemay Pharmaceutical Technology Co., Ltd., it represents a promising therapeutic agent for HER2-positive cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **Sacibertinib**, with a focus on the technical details relevant to researchers and drug development professionals.

#### Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors. Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. While targeted therapies against EGFR and HER2 have revolutionized cancer treatment, acquired resistance remains a significant clinical challenge. **Sacibertinib** was developed as a novel irreversible tyrosine kinase inhibitor (TKI) to potently and selectively target both EGFR and HER2, offering a potential strategy to overcome resistance and improve patient outcomes.



## **Discovery and Preclinical Development**

While specific details regarding the initial lead discovery and optimization of **Sacibertinib** are not extensively published in publicly available literature, it is understood to be a quinazoline derivative, a chemical scaffold known to be effective for kinase inhibition. The development by Tianjin Hemay Pharmaceutical Technology Co., Ltd. likely involved a structure-activity relationship (SAR) campaign to optimize potency, selectivity, and pharmacokinetic properties.

#### In Vitro Activity

**Sacibertinib** has demonstrated potent inhibitory activity against both EGFR and HER2 kinases in preclinical studies.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Sacibertinib

| Target    | IC50 (nmol/L) |
|-----------|---------------|
| EGFR/HER1 | 0.4[1]        |
| HER2      | 2.9[1]        |

IC50: Half-maximal inhibitory concentration.

Preclinical studies have shown that **Sacibertinib** exhibits anti-tumor activity in various in vitro models, though specific growth inhibition (GI50) data across a panel of cell lines is not readily available in the public domain.[1]

### **In Vivo Efficacy**

**Sacibertinib** has demonstrated anti-tumor activity in in vivo xenograft models.[1] However, detailed public data on the specific models, dosing regimens, and tumor growth inhibition are limited.

### **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **Sacibertinib** are not extensively published. However, standard methodologies for such investigations are described below.



#### Kinase Inhibition Assay (General Protocol):

- Recombinant human EGFR and HER2 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
- Sacibertinib at varying concentrations is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

#### Cell Proliferation Assay (General Protocol):

- Cancer cell lines with known EGFR and/or HER2 expression are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of **Sacibertinib** or a vehicle control.
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
- The concentration of **Sacibertinib** that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell growth inhibition against the drug concentration.

#### In Vivo Xenograft Study (General Protocol):

- Human tumor cells (e.g., from a HER2-positive breast cancer cell line) are implanted subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Sacibertinib is administered orally at various dose levels and schedules. The control group receives a vehicle.



- Tumor volume is measured regularly with calipers throughout the study.
- At the end of the study, tumors are excised and weighed.
- The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

#### **Mechanism of Action**

**Sacibertinib** is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of EGFR and HER2.[2] This irreversible binding leads to a sustained blockade of receptor autophosphorylation and subsequent downstream signaling.

#### **Signaling Pathways**

By inhibiting EGFR and HER2, **Sacibertinib** is expected to block key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.





Click to download full resolution via product page

Caption: **Sacibertinib** inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and MAPK/ERK signaling pathways.



## **Clinical Development**

**Sacibertinib** has undergone several clinical trials, primarily in patients with HER2-positive breast cancer.

## Phase I Study in HER2-Positive Advanced Breast Cancer (NCT02476539)

This first-in-human, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Sacibertinib** in heavily pretreated patients with HER2-positive advanced breast cancer.[1]

Table 2: Summary of Phase I Study (NCT02476539) of Single-Agent Sacibertinib

| Parameter                              | Value                                                   |
|----------------------------------------|---------------------------------------------------------|
| Patient Population                     | Heavily pretreated HER2-positive advanced breast cancer |
| Dose Escalation                        | 50 mg QD to 600 mg QD; 300 mg BID                       |
| Maximum Tolerated Dose (MTD)           | Not reached for QD dosing                               |
| Key Adverse Events                     | Diarrhea, vomiting, nausea, decreased appetite[1]       |
| Objective Response Rate (ORR)          | 14.3%[1]                                                |
| Disease Control Rate (DCR)             | 46.4%[1]                                                |
| Median Progression-Free Survival (PFS) | 3.98 months[1]                                          |

QD: once daily; BID: twice daily.

## Phase Ib Study in ER+/HER2+ Metastatic Breast Cancer (NCT03308201)

This study evaluated the safety and efficacy of **Sacibertinib** in combination with endocrine therapy in patients with estrogen receptor-positive (ER+) and HER2-positive metastatic breast



cancer.[3]

Table 3: Summary of Phase Ib Study (NCT03308201) of Sacibertinib with Endocrine Therapy

| Parameter                              | Value                                                                                 |
|----------------------------------------|---------------------------------------------------------------------------------------|
| Patient Population                     | ER+/HER2+ metastatic breast cancer pretreated with chemotherapy and anti-HER2 therapy |
| Sacibertinib Dosing                    | 200mg-500mg daily[3]                                                                  |
| Endocrine Therapy                      | Exemestane, letrozole, or fulvestrant[3]                                              |
| Overall Response Rate (ORR)            | 31.4%[4]                                                                              |
| Disease Control Rate (DCR)             | 82.4%[4]                                                                              |
| Clinical Benefit Rate (CBR)            | 60.8%[4]                                                                              |
| Median Progression-Free Survival (PFS) | 9.0 months[3][4]                                                                      |

### **Ongoing Phase III Study (NCT05122494)**

A randomized, open-label, multicenter Phase III study is currently evaluating the efficacy and safety of **Sacibertinib** in combination with an aromatase inhibitor versus standard of care in postmenopausal patients with HER2+/ER+ advanced breast cancer who have received prior trastuzumab-based therapy.[1]





Click to download full resolution via product page

Caption: Clinical development workflow of **Sacibertinib** from early to late-stage trials.

#### Conclusion

**Sacibertinib** is a potent, irreversible dual inhibitor of EGFR and HER2 with a promising clinical profile in HER2-positive breast cancer. The available data from early-phase clinical trials demonstrate a manageable safety profile and encouraging anti-tumor activity, both as a single agent and in combination with endocrine therapy. The ongoing Phase III trial will be crucial in further defining its role in the treatment landscape for this patient population. Further publication of detailed preclinical data would be beneficial for the scientific community to fully understand its pharmacological profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sacibertinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. A phase I study of Hemay022, an irreversible dual EGFR/HER2 tyrosine kinase inhibitor in Chinese patients with HER2-positive advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of preparing and using quinazoline and quinoline derivatives Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106432202B Quinazoline derivative and its application Google Patents [patents.google.com]
- To cite this document: BenchChem. [Sacibertinib: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830820#sacibertinib-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com